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Compound of Interest

Compound Name: 2-Phenylaziridine

Cat. No.: B142167

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 2-phenylaziridine. It is intended for researchers, scientists, and
professionals in the field of drug development who require a detailed understanding of the
structural characterization of this molecule. This document presents available spectroscopic
data from Nuclear Magnetic Resonance (*H NMR, 3C NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) in a structured format. Detailed experimental protocols for acquiring
such data are also provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-phenylaziridine.
Table 1: *H NMR Spectroscopic Data for a Representative N-Substituted 2-Phenylaziridine

It is important to note that while extensive searches have been conducted, specific,
experimentally-derived *H NMR data for unsubstituted 2-phenylaziridine is not readily
available in the public domain. The data presented below is for 1-ethyl-2-phenylaziridine and
is included to provide a representative example of the expected proton environment of the 2-
phenylaziridine core.
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Chemical Shift (d)

Coupling Constant

Proton Assignment Multiplicity

ppm (J) Hz
-CHs (ethyl group) 1.17 t 9.6
Aziridine CH:z 1.65 d 8.8
Aziridine CH:z 1.89 d 4.4
Aziridine CH 2.30 dad 44,48
Phenyl H 7.17-7.31 m -

Table 2: 13C NMR Spectroscopic Data for 2-Phenylaziridine[1]

Carbon Assignment Chemical Shift (&) ppm

Aziridine C Not explicitly assigned
Phenyl C Not explicitly assigned
Reference Org. Magn. Resonance 8, 79(1976)

Table 3: IR Spectroscopic Data for (R)-2-Phenylaziridine[2]

Vibrational Mode Frequency (cm™?)

N-H Stretch (Expected ~3300)

C-H Stretch (Aromatic) (Expected 3100-3000)

C-H Stretch (Aliphatic) (Expected 3000-2850)

C=C Stretch (Aromatic) (Expected ~1600)

Source SpectraBase

Table 4: Mass Spectrometry Data for 2-Phenylaziridine[1]
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m/z Relative Intensity Proposed Fragment
119 High [M]* (Molecular lon)
118 High [M-HJ*

104 Moderate [M-NH]* or [CsHs]*

91 High [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H and 3C NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-phenylaziridine in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent should be based on
the solubility of the compound and should not have signals that overlap with the analyte
signals.

o Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for tH NMR and 75 MHz or higher for 3C NMR.

o Data Acquisition for *H NMR: Acquire the spectrum using a standard pulse-acquire
sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of
1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-
to-noise ratio.

o Data Acquisition for 133C NMR: Acquire the spectrum using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. A wider
spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of 13C, a
larger number of scans and a longer relaxation delay may be necessary.
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o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

2.2 Infrared (IR) Spectroscopy
e Sample Preparation:

o Neat Liquid: If 2-phenylaziridine is a liquid, a thin film can be prepared by placing a drop
of the sample between two salt plates (e.g., NaCl or KBr).

o KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with
anhydrous potassium bromide (KBr) (approx. 100-200 mg) to a fine powder. Press the
mixture into a thin, transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: Record a background spectrum of the empty sample holder (or the pure
KBr pellet). Then, place the sample in the instrument and record the sample spectrum.
Typically, spectra are collected over a range of 4000-400 cm~1.

o Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm™1). Identify the characteristic absorption bands corresponding to the
functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

» Sample Introduction: Introduce a dilute solution of 2-phenylaziridine in a volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include
direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-
MS) or Liquid Chromatography (LC-MS).

« lonization: lonize the sample using an appropriate method. Electron lonization (El) is a
common hard ionization technique that provides detailed fragmentation patterns. Softer
ionization techniques like Electrospray lonization (ESI) or Chemical lonization (CI) can be
used to preserve the molecular ion.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b142167?utm_src=pdf-body
https://www.benchchem.com/product/b142167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

» Detection and Data Analysis: Detect the ions and generate a mass spectrum, which plots the
relative abundance of ions versus their m/z ratio. Analyze the molecular ion peak to
determine the molecular weight and the fragmentation pattern to deduce the structure of the
molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2-phenylaziridine.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
2-phenylaziridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Phenylaziridine | CBHON | CID 275933 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. (R)-2-Phenylaziridine | CBHON | CID 11018848 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 2-Phenylaziridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142167#2-phenylaziridine-spectroscopic-data-h-nmr-
c-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Phenylaziridine
https://www.benchchem.com/product/b142167#2-phenylaziridine-spectroscopic-data-h-nmr-c-nmr-ir-mass-spec
https://www.benchchem.com/product/b142167#2-phenylaziridine-spectroscopic-data-h-nmr-c-nmr-ir-mass-spec
https://www.benchchem.com/product/b142167#2-phenylaziridine-spectroscopic-data-h-nmr-c-nmr-ir-mass-spec
https://www.benchchem.com/product/b142167#2-phenylaziridine-spectroscopic-data-h-nmr-c-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b142167?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

